molecular formula C22H22N4O6S2 B2830003 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 314275-58-6

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2830003
CAS RN: 314275-58-6
M. Wt: 502.56
InChI Key: NIULXXPNIIHCDP-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB is a small molecule that can be synthesized using a simple chemical reaction.

Scientific Research Applications

Antimicrobial Activity

Some novel benzothiazole and sulphonamide compounds have been synthesized and evaluated for their antimicrobial activity. The presence of fluorobenzothiazole and sulphonamide groups, along with variations like morpholine, has been associated with potential biodynamic agents aimed at combating microbial infections (V. Jagtap et al., 2010).

Biological and Pharmacological Screening

Compounds containing the fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole have been synthesized, showing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This demonstrates the broad spectrum of pharmacological potentials of such derivatives (S. Patel et al., 2009).

Antiproliferative Activity

Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones has indicated significant antiproliferative activity against various human cancer cell lines. The nitro group on the thiazolidinone moiety and the position of the substituted aryl ring were crucial for the observed antiproliferative activity, suggesting the relevance of these compounds in cancer research (S. Chandrappa et al., 2008).

Anticonvulsant Activity

The synthesis and evaluation of novel benzothiazole coupled sulfonamide derivatives have shown notable anticonvulsant properties. These compounds were synthesized by linking benzene sulfonamides with a benzothiazole moiety, showing promising results in maximal electroshock (MES) model experiments (S. L. Khokra et al., 2019).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-14-11-25(12-15(2)32-14)34(30,31)19-8-6-16(7-9-19)21(27)24-22-23-20(13-33-22)17-4-3-5-18(10-17)26(28)29/h3-10,13-15H,11-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULXXPNIIHCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

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